DDA methyl ester DDA methyl ester
Brand Name: Vulcanchem
CAS No.: 5359-38-6
VCID: VC14288987
InChI: InChI=1S/C15H12Cl2O2/c1-19-15(18)14(10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,14H,1H3
SMILES:
Molecular Formula: C15H12Cl2O2
Molecular Weight: 295.2 g/mol

DDA methyl ester

CAS No.: 5359-38-6

Cat. No.: VC14288987

Molecular Formula: C15H12Cl2O2

Molecular Weight: 295.2 g/mol

* For research use only. Not for human or veterinary use.

DDA methyl ester - 5359-38-6

Specification

CAS No. 5359-38-6
Molecular Formula C15H12Cl2O2
Molecular Weight 295.2 g/mol
IUPAC Name methyl 2,2-bis(4-chlorophenyl)acetate
Standard InChI InChI=1S/C15H12Cl2O2/c1-19-15(18)14(10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,14H,1H3
Standard InChI Key FIHLIVMWNUSLRU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

The molecular structure of DDA methyl ester features a central acetyl group esterified with a methyl group and substituted with two 4-chlorophenyl rings at the α-position. The IUPAC Standard InChIKey (FIHLIVMWNUSLRU-UHFFFAOYSA-N) confirms its stereochemical uniqueness . Key structural attributes include:

  • Bonding patterns: The ester carbonyl (C=O\text{C=O}) and ether (C-O-C\text{C-O-C}) groups facilitate polar interactions, while the chlorinated aryl rings contribute to hydrophobic character.

  • Crystallinity: Differential scanning calorimetry (DSC) reveals a fusion temperature (TfusT_{\text{fus}}) of 312 K (38.85°C), indicating moderate crystallinity under ambient conditions .

Synthetic Methodologies

DDA methyl ester can be synthesized through multiple routes, each with distinct advantages in yield and purity.

Catalytic Oxidation and Reductive Amination

A co-catalyst-free Wacker oxidation process enables the oxyfunctionalization of unsaturated fatty acid methyl esters (FAMEs). While originally applied to C18\text{C}_{18} FAMEs , this method is adaptable to chlorinated precursors. Palladium(II) chloride in dimethylacetamide/water facilitates ketone formation, followed by reductive amination to yield branched esters .

Methyl Esterification of Carboxylic Acids

Carboxylic acid precursors undergo chemoselective methylation using dimethyl carbonate (DMC) and potassium carbonate (K2CO3\text{K}_2\text{CO}_3) under mild conditions . This method avoids hazardous diazomethane and achieves >90% conversion for aromatic acids .

Table 1: Comparison of Synthesis Methods

MethodReagents/CatalystsYield (%)Purity
Wacker Oxidation PdCl2_2, O2\text{O}_275–85High
Methyl Esterification DMC, K2CO3\text{K}_2\text{CO}_390–95Excellent

Physicochemical Properties

Thermal Stability

The compound’s melting point (312 K) suggests stability up to 40°C, making it suitable for applications requiring moderate thermal resistance.

Solubility Profile

  • Polar solvents: Soluble in dimethylacetamide and acetone due to ester carbonyl interactions.

  • Non-polar solvents: Limited solubility in hexane or toluene, attributed to chlorophenyl hydrophobicity.

Spectroscopic Data

  • IR spectroscopy: Strong absorption bands at 1740 cm1^{-1} (ester C=O\text{C=O}) and 750 cm1^{-1} (C-Cl stretching) .

  • NMR: 1H^1\text{H} NMR signals at δ 3.65 (s, 3H, OCH3_3) and δ 7.2–7.4 (m, 8H, Ar-H) .

Industrial and Synthetic Applications

Polymer Science

DDA methyl ester serves as a monomer in polyamide synthesis. Condensation with 1,10-diaminodecane yields polymers with MnM_n up to 33 kDa, suitable for high-performance lubricants and adhesives .

Organic Synthesis Intermediate

The compound’s chlorinated aryl groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl structures .

Table 2: Application-Specific Performance

ApplicationKey BenefitReference
Polyamide productionDefined stoichiometry
Pharmaceutical intermediatesChemoselective reactivity

Future Research Directions

  • Biodegradability studies: Assess environmental persistence of chlorinated byproducts.

  • Catalytic optimization: Develop greener catalysts for Wacker oxidation to reduce Pd usage .

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